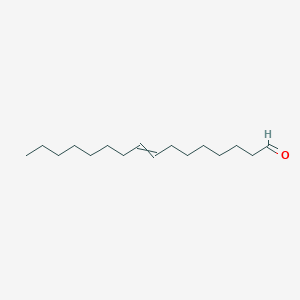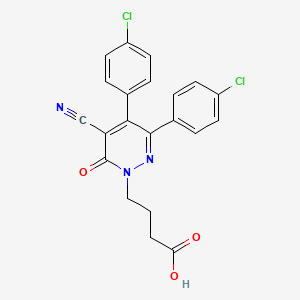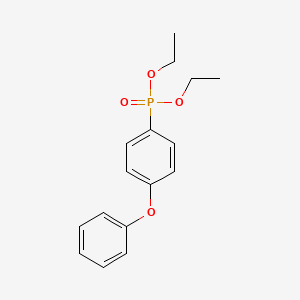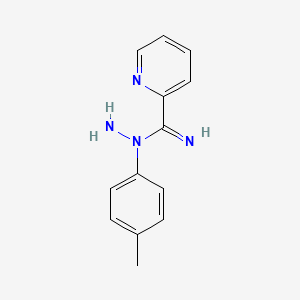
chlorozinc(1+);2-methylbut-1-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorozinc(1+);2-methylbut-1-en-3-yne is a chemical compound with the molecular formula C5H6ZnCl. It is also known by its IUPAC name, 2-methylbut-1-en-3-yne chlorozinc. This compound is a derivative of 2-methylbut-1-en-3-yne, which is an unsaturated hydrocarbon. The presence of the chlorozinc group makes it a valuable reagent in various chemical reactions, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);2-methylbut-1-en-3-yne typically involves the reaction of 2-methylbut-1-en-3-yne with a zinc chloride solution. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include maintaining a low temperature to control the reactivity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorozinc(1+);2-methylbut-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The chlorozinc group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chlorozinc(1+);2-methylbut-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of chlorozinc(1+);2-methylbut-1-en-3-yne involves its ability to act as a nucleophile or electrophile in chemical reactions. The chlorozinc group can coordinate with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbut-1-en-3-yne: The parent compound without the chlorozinc group.
Isopropenylacetylene: Another unsaturated hydrocarbon with similar reactivity.
3-Methyl-3-buten-1-yne: A structural isomer with different reactivity.
Uniqueness
Chlorozinc(1+);2-methylbut-1-en-3-yne is unique due to the presence of the chlorozinc group, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules that are challenging to synthesize using other reagents.
Eigenschaften
CAS-Nummer |
78389-88-5 |
|---|---|
Molekularformel |
C5H5ClZn |
Molekulargewicht |
165.9 g/mol |
IUPAC-Name |
chlorozinc(1+);2-methylbut-1-en-3-yne |
InChI |
InChI=1S/C5H5.ClH.Zn/c1-4-5(2)3;;/h2H2,3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
YFKMHVVIRBAVDF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C#[C-].Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)



![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)

![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)

![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)


